molecular formula C15H21NO5 B1273646 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid CAS No. 500788-85-2

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

Cat. No. B1273646
CAS RN: 500788-85-2
M. Wt: 295.33 g/mol
InChI Key: HTVHHPNRENCUJY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Boc-amino acid is C₁₅H₂₁NO₅ , with a molecular weight of 295.33 g/mol . The chiral center at the α-carbon results in two enantiomers: ®-Boc-amino acid and (S)-Boc-amino acid. The tert-butoxycarbonyl group provides steric hindrance, affecting its reactivity and stability.

Scientific Research Applications

Synthesis of Imidazolium Ionic Liquids

Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid can be utilized in the synthesis of task-specific imidazolium ionic liquids, which are used as catalysts in various chemical reactions. These ionic liquids have significant potential due to their reusability, which can impact the overall economy of the catalyst used in the process .

Suzuki Coupling Reactions

This compound may also find application in Suzuki coupling reactions, a type of organic reaction classified as a coupling reaction where the coupling partners are typically a boronic acid with a halide, catalyzed by a palladium (0) complex . Although the search result specifically mentions 2-Methoxybenzeneboronic acid, Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid could potentially be used in similar contexts due to its structural characteristics.

Synthesis of Phenoxy Derivatives

The compound could be involved in the synthesis of novel phenoxy derivatives, which are important in pharmacological research for creating new therapeutic agents . The methoxy group and the protected amino group could provide useful reactivity for such syntheses.

Drug Design and Delivery

Boronic acids and esters are considered for new drug designs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . While Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid is not a boronic acid, its structural similarity to phenylboronic acids suggests potential utility in related applications.

Selective Organic Synthesis

This compound might be used as a starting material or intermediate in selective organic synthesis processes, such as O-acylation reactions to obtain specific esters . The presence of both amino and carboxylic functional groups offers diverse reactivity.

Future Directions

: Comprehensive Exergoeconomic Analysis and Optimization of a Novel Zero-Carbon-Emission Multi-Generation System : ChemScene - ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

properties

IUPAC Name

(3R)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHHPNRENCUJY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375895
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

CAS RN

500788-85-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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